molecular formula C₂₂H₁₉D₅N₂O₇S B1156824 rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5

rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5

Número de catálogo: B1156824
Peso molecular: 465.53
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5 is a deuterated derivative of Apremilast (C22H24N2O7S), a phosphodiesterase-4 (PDE-4) inhibitor used to treat psoriatic arthritis . The compound incorporates five deuterium atoms (indicated by "-d5") and features O-ethyl and O-methyl modifications at the 4' and 3' positions of the Apremilast backbone, respectively. These structural changes are hypothesized to alter its pharmacokinetic profile, metabolic stability, and target engagement compared to the parent drug .

Apremilast-d5 itself is a deuterium-labeled variant with an IC50 of 74 nM against PDE-4 and inhibits TNF-α release with an IC50 of 104 nM .

Propiedades

Fórmula molecular

C₂₂H₁₉D₅N₂O₇S

Peso molecular

465.53

Sinónimos

N-(2-(1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide-d5;  Apremilast Impurity E-d5

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Modifications and Activity Trends

The position and number of O-alkyl groups significantly influence biological activity in PDE-4 inhibitors. Evidence from primary screens reveals:

  • Compounds 17 and 19 (two O-methyl groups): Active.
  • Compound 21 (four O-methyl groups): Inactive .

rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5 contains one O-ethyl and one O-methyl group, suggesting intermediate steric and electronic effects that may optimize target binding compared to over-substituted (e.g., four O-methyl) or under-substituted derivatives.

Deuterated vs. Non-Deuterated Analogues

  • Apremilast-d5 : Deuterium labeling at specific positions slows metabolic degradation, extending half-life without significantly altering target affinity (IC50: 74 nM) .

Cytotoxic Alkyl-Phospholipid Analogues

Compounds like rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine exhibit cytotoxicity in tumor cells due to their resistance to alkyl cleavage enzymes. Tumor cells accumulate these analogues, leading to lysophospholipid-mediated toxicity .

Data Table: Key Comparative Features

Compound Name Structural Features Biological Activity Metabolic Stability References
Apremilast Parent compound, no O-alkyl/deuterium IC50: 74 nM (PDE-4) Moderate
Apremilast-d5 Deuterium-labeled IC50: 74 nM (PDE-4) Enhanced vs. parent
rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5 O-ethyl (4'), O-methyl (3'), deuterium Not reported (research impurity) Hypothesized to be high
Compound 17 (from ) Two O-methyl groups Active in primary screen Not reported
rac-1-hexadecyl-2-methoxy-glycero-3-phosphocholine Alkyl chain, methoxy group Cytotoxic in tumor cells Low (accumulates in cells)

Research Findings and Implications

  • O-Alkylation Effects : The 3'-O-methyl and 4'-O-ethyl groups in rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5 likely balance steric hindrance and binding affinity, mirroring trends observed in active PDE-4 derivatives (e.g., Compounds 17/19) .
  • Deuterium Labeling : While deuterium generally enhances metabolic stability, the added O-alkyl groups in rac-4'-O-Ethyl-3'-O-methyl Apremilast-d5 may introduce unique pharmacokinetic properties warranting further study .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.